rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride
Description
rac-(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-amine hydrochloride is a bicyclic amine hydrochloride with a strained [3.1.0] ring system. This compound is used in pharmaceutical research and organic synthesis due to its rigid scaffold, which influences stereochemical outcomes in drug design.
Properties
Molecular Formula |
C6H12ClN |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
(1S,2R,5R)-bicyclo[3.1.0]hexan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c7-6-2-1-4-3-5(4)6;/h4-6H,1-3,7H2;1H/t4-,5+,6-;/m1./s1 |
InChI Key |
LJMKZDZCBGHAJM-KJESCUSBSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1C2)N.Cl |
Canonical SMILES |
C1CC(C2C1C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Preparation via Epoxide Intermediates
One common route involves the synthesis of racemic 1,2-epoxy-5-hexene as a key intermediate, which can be further transformed into the bicyclo[3.1.0]hexane skeleton.
Synthesis of rac-1,2-Epoxy-5-hexene
- The racemic epoxide is prepared by epoxidation of 1,5-hexadiene using meta-chloroperoxybenzoic acid (mCPBA) in chloroform at 0 °C, followed by stirring at room temperature for 24–30 hours.
- The reaction yields the monoepoxide in approximately 65% isolated yield, with minor formation of bis-epoxide byproducts.
- Reaction scale-up to 150 g of 1,5-hexadiene in a 2 L reactor demonstrated an 88% in-solution yield of the epoxide, with bis-epoxide formation minimized by controlling mCPBA equivalents and reaction temperature.
- Alternative preparation uses (R)-epichlorohydrin as starting material, which undergoes ring-opening with allylmagnesium chloride followed by base-mediated ring closure to yield chiral epoxide with high enantiomeric excess and purity.
| Parameter | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Epoxidation with mCPBA | 0 °C to 25 °C, 24–30 h | 65 | >90 | Monoepoxide major product |
| Scale-up batch (150 g) | 0 °C, portionwise mCPBA addition | 88 (in-solution) | >90 | Controlled bis-epoxide formation |
| Epichlorohydrin route | Ring-opening + NaOH ring closure | 55–60 | 99 | High purity, high ee |
Conversion to Bicyclo[3.1.0]hexane Core
- The epoxide intermediate undergoes further transformations such as ring contraction or cyclopropanation to form the bicyclo[3.1.0]hexane skeleton.
- Catalysts like Ru(CO)HCl(PPh3)3 can facilitate isomerization steps.
- Wittig reactions and oxidation steps elongate and functionalize the carbon chain to introduce aldehyde and ketone functionalities, which are then cyclized.
Preparation via Amino-Nitrile Intermediates (Patent WO2005047215A2)
- A key synthetic method involves the addition of trimethylsilyl cyanide (TMSCN) or potassium/sodium cyanide (KCN/NaCN) in the presence of acids to a suitable bicyclo[3.1.0]hexane precursor.
- Titanium isopropoxide (Ti(OiPr)4) is used as a Lewis acid catalyst to promote the reaction, achieving high diastereoselectivity in forming the amino-nitrile intermediate.
- Subsequent hydrolysis of the amino-nitrile under acidic conditions (e.g., acetic acid and 8 M HCl at 75 °C for 5 hours or 60% H2SO4 at 100 °C for 2 hours) converts it to the desired bicyclo[3.1.0]hexan-2-amine.
- The final amine is isolated as its hydrochloride salt using standard acid-base extraction and crystallization techniques.
| Step | Reagents/Conditions | Time | Temperature | Yield/Selectivity |
|---|---|---|---|---|
| Amino-nitrile formation | TMSCN or KCN/NaCN, Ti(OiPr)4 catalyst | 1–2 hours | -10 to 0 °C | High diastereoselectivity |
| Hydrolysis to amine | Acetic acid + 8 M HCl (1:3), 5 h | 5 hours | 75 °C | Efficient conversion |
| Alternative hydrolysis | 60% H2SO4, 2 h | 2 hours | 100 °C | Rapid hydrolysis |
| Isolation | Formation of hydrochloride salt | - | - | Purified amine hydrochloride |
Functional Group Transformations and Purification
- After hydrolysis, the bicyclo[3.1.0]hexan-2-amine is typically converted to its hydrochloride salt for stability and ease of handling.
- Purification methods include recrystallization and chromatographic techniques to achieve high purity (>99%).
- Analytical characterization by ^1H NMR, ^13C NMR, and mass spectrometry confirms the structure and stereochemistry.
Research Discoveries and Analytical Data
- The use of chiral catalysts such as Jacobsen’s cobalt salen complex enables enantioselective resolution of epoxide intermediates, improving the stereochemical outcome of the synthesis.
- The titanium isopropoxide-catalyzed cyanide addition exhibits excellent diastereoselectivity, a key factor for obtaining the desired stereochemistry in the bicyclic amine.
- Scale-up studies demonstrate that controlling reaction temperature, reagent addition rate, and stoichiometry are critical to minimizing byproducts such as bis-epoxides or undesired isomers.
- The bicyclo[3.1.0]hexane scaffold provides conformational restriction that is valuable for biological activity, as shown in related GABA analog studies.
Summary Table of Preparation Routes
| Route | Key Intermediate | Major Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Epoxidation + Resolution | rac-1,2-Epoxy-5-hexene | mCPBA, Jacobsen’s (salen)Co(II) | 0 °C to RT, 24–160 h | 24–60 | Requires chromatographic purification |
| Epichlorohydrin Ring-Opening | Chiral epoxide | AllylMgCl, NaOH | 50 °C, 2 h | 55–60 | High purity and enantiomeric excess |
| Amino-nitrile route (Patent) | Amino-nitrile intermediate | TMSCN/KCN, Ti(OiPr)4, AcOH/HCl or H2SO4 | -10 to 100 °C, 2–5 h | High | High diastereoselectivity, scalable |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituted Derivatives
- rac-(1R,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-amine hydrochloride
Heteroatom Variations
- rac-(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride Molecular Formula: C₅H₁₀ClNO (MW ≈ 135.6 g/mol) Key Difference: Oxygen replaces a bridgehead carbon, altering polarity and hydrogen-bonding capacity. Pricing: $3,429/1 g, significantly higher than non-heteroatom analogs due to synthetic challenges .
Azabicyclo Derivatives
- Ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride Molecular Formula: C₈H₁₄ClNO₂ (MW ≈ 199.7 g/mol) Key Difference: Incorporates an ester group, enabling further functionalization for prodrug development .
Carboxylic Acid Derivatives
Cyclohexanol-Based Amines
- cis-2-Aminocyclohexanol hydrochloride Molecular Formula: C₆H₁₄ClNO (MW ≈ 151.6 g/mol) Key Difference: Non-bicyclic structure with a hydroxyl group, offering lower synthetic complexity and cost (JPY 11,400/1 g) .
Data Table: Structural and Commercial Comparison
Key Findings
- Stereochemical Rigidity: The bicyclo[3.1.0]hexane core provides conformational restraint, making it advantageous for chiral drug synthesis compared to flexible cyclohexanol analogs .
- Cost Drivers : Heteroatom incorporation (e.g., 3-oxa) or bulky substituents (e.g., isopropyl) escalate costs due to multi-step synthesis and purification challenges .
- Functional Group Versatility : Derivatives with ester or carboxylic acid groups (e.g., ) are pivotal intermediates in antiviral drug development, such as boceprevir .
Limitations
- Data Gaps : Exact CAS numbers, melting points, and solubility data for the target compound are unavailable in the provided evidence.
- Price Variability: Bulk pricing (e.g., 1 kg of a related intermediate at ¥6,500) contrasts sharply with research-scale costs, emphasizing scale-dependent economics .
Biological Activity
rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride, a bicyclic amine compound, has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesizing data from diverse sources to present a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : CHClN
- Molecular Weight : 134 Da
- LogP : 0.47
- Polar Surface Area : 26 Ų
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological systems, including its role as a potential pharmacological agent.
Research indicates that this compound may interact with neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine. Such interactions suggest potential applications in treating disorders like ADHD and depression.
Case Studies
- Neuropharmacological Studies :
-
Antidepressant Activity :
- Another investigation focused on the compound's antidepressant-like effects in mice subjected to chronic stress models. The results demonstrated significant reductions in despair behavior in forced swim tests when treated with varying doses of the compound, indicating its potential as an antidepressant .
- Cytotoxicity Assessment :
Data Table: Summary of Biological Activities
Q & A
What are the key synthetic routes for rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride, and how do reaction conditions impact stereochemical outcomes?
Basic
The synthesis typically begins with bicyclic precursors such as azabicyclohexane derivatives. For example, cyclization of glutamic acid derivatives followed by amino group introduction and salt formation (HCl) is a common approach . Reaction conditions (temperature, solvent polarity, and catalysts) critically influence stereoselectivity. For instance, low temperatures (-20°C) in tetrahydrofuran (THF) with chiral catalysts can enhance enantiomeric excess (ee) of intermediates .
Advanced
Asymmetric synthesis via kinetic resolution using lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) has been explored to isolate specific stereoisomers. Computational modeling (DFT calculations) can predict transition-state energies to optimize reaction pathways .
How does the bicyclo[3.1.0]hexane scaffold influence the compound’s solubility and stability in aqueous vs. organic media?
Basic
The rigid bicyclic structure reduces conformational flexibility, enhancing thermal stability but limiting aqueous solubility. Solubility in water is improved via hydrochloride salt formation (e.g., 15–20 mg/mL in pH 7.4 buffer), while stability in organic solvents like DMSO exceeds 6 months at -20°C .
Advanced
Stability under oxidative or hydrolytic conditions can be assessed using accelerated stress testing (40°C/75% RH for 4 weeks). Degradation pathways (e.g., ring-opening via hydrolysis) are monitored via LC-MS, with kinetic data modeled using Arrhenius equations to predict shelf life .
What analytical techniques are most effective for resolving enantiomeric impurities in this compound?
Basic
Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar organic mobile phases (ethanol/hexane with 0.1% diethylamine) achieves baseline separation (Rs > 2.0) of enantiomers .
Advanced
Crystallization-induced diastereomeric resolution using chiral counterions (e.g., L-tartaric acid) or capillary electrophoresis with cyclodextrin additives can resolve trace impurities (<0.1%) .
How do structural modifications (e.g., substitution at the 3-aza position) alter biological activity?
Basic
Substitutions at the 3-aza position (e.g., trifluoromethoxy or methyl groups) modulate receptor binding. For example, 3-aza derivatives show enhanced affinity for serotonin receptors (Ki = 12 nM vs. 45 nM for parent compound) .
Advanced
Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations reveal that bulky substituents increase steric hindrance, reducing off-target interactions .
What strategies mitigate batch-to-batch variability in large-scale synthesis?
Advanced
Process analytical technology (PAT) tools, such as in-line FTIR and Raman spectroscopy, monitor critical quality attributes (CQAs) in real time. Design of experiments (DoE) optimizes parameters (e.g., residence time in flow reactors) to maintain ee > 98% .
How does the compound interact with biological targets in neurological assays?
Advanced
In vitro electrophysiology (patch-clamp) and calcium imaging in neuronal cells demonstrate inhibition of NMDA receptors (IC50 = 0.8 µM). Comparative studies with similar bicyclic amines (e.g., 7-oxabicyclo derivatives) highlight selectivity for GluN2B subunits .
What computational methods predict the compound’s metabolic stability?
Advanced
Machine learning models (e.g., ADMET Predictor) trained on cytochrome P450 inhibition data can forecast hepatic clearance. Molecular dynamics simulations (NAMD) assess binding to CYP3A4 isoforms, identifying vulnerable sites for metabolic oxidation .
How does the hydrochloride salt form affect crystallinity and formulation?
Basic
Salt formation improves crystallinity (PXRD sharp peaks at 2θ = 12.5°, 18.3°) and compressibility for tablet formulations. Hygroscopicity testing (25°C/60% RH) shows <1% water uptake over 48 hours .
What in vitro assays validate the compound’s potential in neurodegenerative disease models?
Advanced
Primary neuron cultures treated with Aβ42 oligomers show reduced tau hyperphosphorylation (Western blot: p-tau reduction by 60% at 10 µM). Mitochondrial respiration (Seahorse XF Analyzer) confirms neuroprotection via enhanced ATP production .
How are enantiomers separated at preparative scale?
Advanced
Simulated moving bed (SMB) chromatography with chiral stationary phases (CSPs) achieves >99% purity. Cost-benefit analysis favors SMB over enzymatic resolution for batches >1 kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
